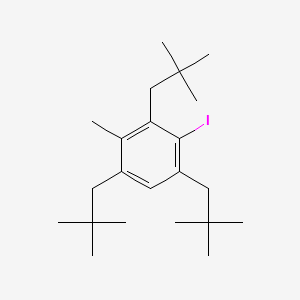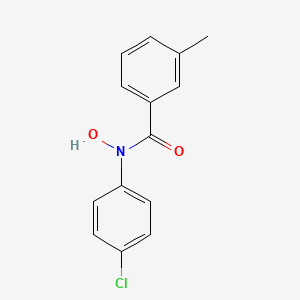
N-P-Chlorophenyl-M-methylbenzohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is a chemical compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-P-Chlorophenyl-M-methylbenzohydroxamic acid typically involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-P-Chlorophenyl-M-methylbenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxamic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-P-Chlorophenyl-M-methylbenzohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and ureases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of corrosion inhibitors and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-P-Chlorophenyl-M-methylbenzohydroxamic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to the suppression of enzyme activity, which is beneficial in various therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzohydroxamic Acid: Similar in structure but lacks the chlorophenyl and methyl groups.
Salicylhydroxamic Acid: Contains a hydroxyl group on the benzene ring, providing different chemical properties.
Acetohydroxamic Acid: A simpler hydroxamic acid with an acetyl group instead of a benzoyl group.
Uniqueness
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is unique due to the presence of both chlorophenyl and methyl groups, which enhance its binding affinity to metal ions and its inhibitory activity against metalloenzymes. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
36016-24-7 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-11(9-10)14(17)16(18)13-7-5-12(15)6-8-13/h2-9,18H,1H3 |
Clave InChI |
MIZWVUZAMHYVIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


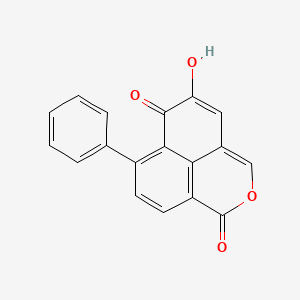
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)


![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

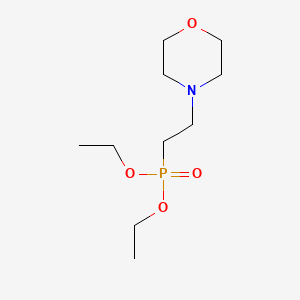


![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
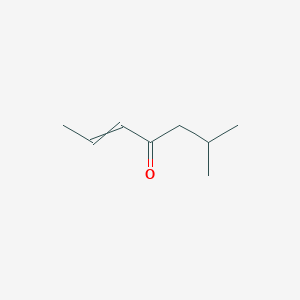
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
